Welcome to the BenchChem Online Store!
molecular formula C14H12O B1359932 3-Methylbenzophenone CAS No. 643-65-2

3-Methylbenzophenone

Cat. No. B1359932
M. Wt: 196.24 g/mol
InChI Key: URBLVRAVOIVZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06387942B2

Procedure details

3-Methylbenzophenone was treated sequentially with the procedures (a), (b), (c), and (d) in Example 18 to obtain, in the corresponding order, 3-benzoylbenzoic acid (yield: 72%), ethyl 3-benzoylbenzoate (yield: 86.3%), and 1-benzyl-3-(3′-ethoxycarbonylphenyl)indazole in a yield of 25.5%.
Name
1-benzyl-3-(3′-ethoxycarbonylphenyl)indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=C(C=CC=1)C(C1C=CC=CC=1)=[O:6].C(N1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]([C:32]2[CH:37]=[CH:36][CH:35]=[C:34]([C:38]([O:40][CH2:41][CH3:42])=[O:39])[CH:33]=2)=N1)C1C=CC=CC=1>>[C:25]([C:32]1[CH:33]=[C:34]([CH:35]=[CH:36][CH:37]=1)[C:38]([OH:40])=[O:39])(=[O:6])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:25]([C:32]1[CH:33]=[C:34]([CH:35]=[CH:36][CH:37]=1)[C:38]([O:40][CH2:41][CH3:42])=[O:39])(=[O:6])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
1-benzyl-3-(3′-ethoxycarbonylphenyl)indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)C1=CC(=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.